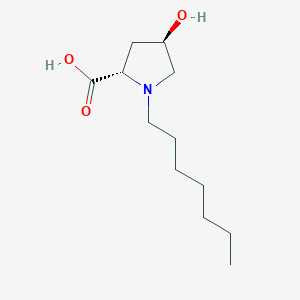
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a heptyl side chain and a hydroxyl group attached to the proline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors for the alkylation step to ensure consistent product quality and yield.
Catalytic Oxidation: Employing catalytic systems for the hydroxylation step to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted derivatives.
科学的研究の応用
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral amino acid derivatives on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the heptyl side chain play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
(4R)-1-Heptyl-4-hydroxy-D-proline: The enantiomer of (2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid, with different biological activity due to its chiral nature.
(4R)-1-Heptyl-4-oxo-L-proline: A similar compound with a ketone group instead of a hydroxyl group.
(4R)-1-Heptyl-4-amino-L-proline: A derivative with an amino group replacing the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a heptyl side chain and a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
76666-35-8 |
|---|---|
分子式 |
C12H23NO3 |
分子量 |
229.32 |
InChI |
1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)/t10?,11-/m0/s1 |
InChIキー |
QWMDYNIEGNYUSY-DTIOYNMSSA-N |
正規SMILES |
CCCCCCCN1CC(CC1C(=O)O)O |
同義語 |
N-Heptyl-Hyp-OH; 76666-35-8; N-Heptyl-4-hydroxy-L-proline; SCHEMBL8164154 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















